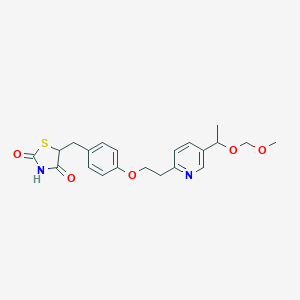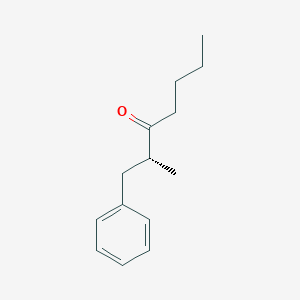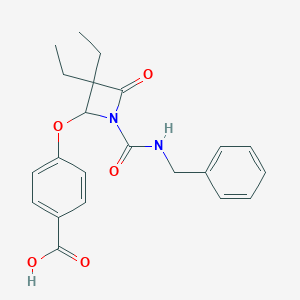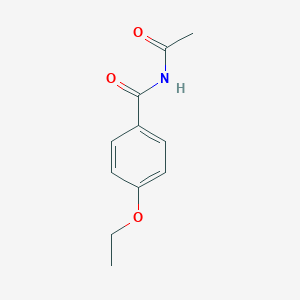
N-Acetyl-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-4-ethoxybenzamide, also known as AEBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEBA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 209.23 g/mol. In
Applications De Recherche Scientifique
N-Acetyl-4-ethoxybenzamide has been shown to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-Acetyl-4-ethoxybenzamide has been studied for its potential as an anti-inflammatory and analgesic agent. In materials science, N-Acetyl-4-ethoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-Acetyl-4-ethoxybenzamide has been used as a derivatizing agent for the analysis of amino acids and peptides.
Mécanisme D'action
The exact mechanism of action of N-Acetyl-4-ethoxybenzamide is not fully understood, but it is believed to work through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. N-Acetyl-4-ethoxybenzamide has been shown to selectively inhibit the COX-2 isoform, which is primarily responsible for inflammation and pain.
Effets Biochimiques Et Physiologiques
N-Acetyl-4-ethoxybenzamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In a study conducted on rats, N-Acetyl-4-ethoxybenzamide was found to significantly reduce paw edema and thermal hyperalgesia, which are indicators of inflammation and pain, respectively. N-Acetyl-4-ethoxybenzamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Acetyl-4-ethoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, N-Acetyl-4-ethoxybenzamide has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using N-Acetyl-4-ethoxybenzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for research on N-Acetyl-4-ethoxybenzamide. One area of interest is the development of novel materials using N-Acetyl-4-ethoxybenzamide as a building block. Another area of interest is the optimization of N-Acetyl-4-ethoxybenzamide as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanism of action of N-Acetyl-4-ethoxybenzamide and to identify potential therapeutic targets. Additionally, the use of N-Acetyl-4-ethoxybenzamide as a derivatizing agent for the analysis of amino acids and peptides may have applications in the field of proteomics.
Méthodes De Synthèse
N-Acetyl-4-ethoxybenzamide can be synthesized through a multistep process that involves the reaction of 4-ethoxybenzoyl chloride with N-acetylanthranilic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-Acetyl-4-ethoxybenzamide.
Propriétés
Numéro CAS |
143827-56-9 |
|---|---|
Nom du produit |
N-Acetyl-4-ethoxybenzamide |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-acetyl-4-ethoxybenzamide |
InChI |
InChI=1S/C11H13NO3/c1-3-15-10-6-4-9(5-7-10)11(14)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13,14) |
Clé InChI |
IJEMSCSHIHYCHN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=O)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC(=O)C |
Autres numéros CAS |
143827-56-9 |
Synonymes |
Benzamide, N-acetyl-4-ethoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



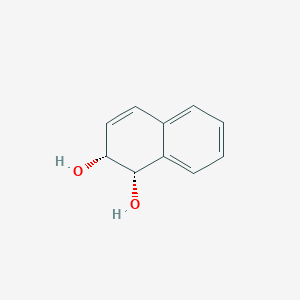
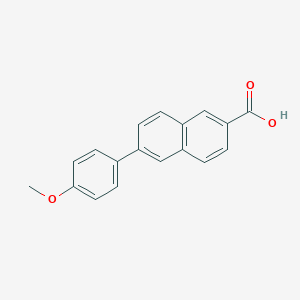
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
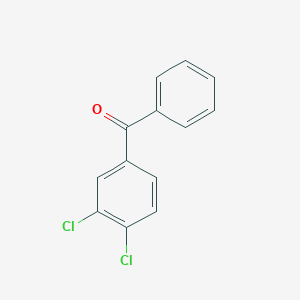
![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)


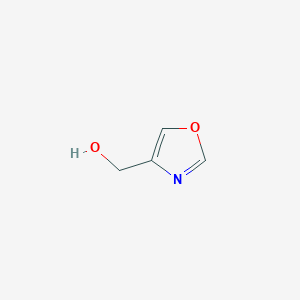
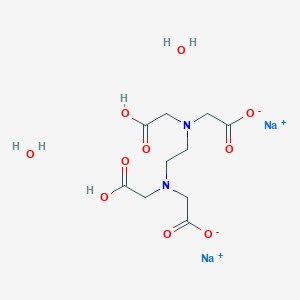
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)

